Methyl 3-(diethoxyphosphoryl)butanoate
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Overview
Description
Methyl 3-(diethoxyphosphoryl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in nature, contributing to the fragrances of fruits and flowers . This particular compound is notable for its applications in various scientific fields, including chemistry and biology.
Preparation Methods
The synthesis of esters, including Methyl 3-(diethoxyphosphoryl)butanoate, typically involves the nucleophilic acyl substitution of an acid chloride with an alcohol . Another common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-(diethoxyphosphoryl)butanoate undergoes several types of chemical reactions:
Hydrolysis: In the presence of an acid or base, esters can be hydrolyzed to form carboxylic acids and alcohols.
Reduction: Esters can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Reaction with Grignard Reagents: Esters react with Grignard reagents to form tertiary alcohols.
Scientific Research Applications
Methyl 3-(diethoxyphosphoryl)butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(diethoxyphosphoryl)butanoate involves nucleophilic acyl substitution reactions. In these reactions, the ester bond is cleaved, and new bonds are formed with nucleophiles . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Methyl 3-(diethoxyphosphoryl)butanoate can be compared to other esters such as:
Methyl butanoate: Known for its apple-like aroma.
Ethyl acetate: Commonly used as a solvent in laboratories.
Isopentyl acetate: Found in banana oil and used in flavorings.
Each of these esters has unique properties and applications, making them valuable in different contexts.
Properties
CAS No. |
63201-72-9 |
---|---|
Molecular Formula |
C9H19O5P |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
methyl 3-diethoxyphosphorylbutanoate |
InChI |
InChI=1S/C9H19O5P/c1-5-13-15(11,14-6-2)8(3)7-9(10)12-4/h8H,5-7H2,1-4H3 |
InChI Key |
JCZIZOCGOQNCPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)CC(=O)OC)OCC |
Origin of Product |
United States |
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